molecular formula C8H13ClN4O B2879618 6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride CAS No. 2137578-59-5

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride

Cat. No.: B2879618
CAS No.: 2137578-59-5
M. Wt: 216.67
InChI Key: YJZFFKVGYKVCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an aminopyrrolidine group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary targets of Starbld0014508 are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Starbld0014508 interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Starbld0014508 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, Starbld0014508 can potentially prevent or slow down the progression of these cancers .

Result of Action

In vitro, Starbld0014508 has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibited the migration and invasion of these cells . These results suggest that Starbld0014508 could have potential therapeutic effects in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride typically involves the reaction of pyrimidine derivatives with aminopyrrolidine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aminopyrrolidine, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. The final product is then purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to modify the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the aminopyrrolidine group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.

Scientific Research Applications

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Aminopyrrolidin-1-yl)pyrimidine
  • 4(3H)-Pyrimidinone derivatives
  • Aminopyrrolidine-substituted pyrimidines

Uniqueness

6-(3-Aminopyrrolidin-1-yl)pyrimidin-4(3H)-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-(3-aminopyrrolidin-1-yl)-1H-pyrimidin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.ClH/c9-6-1-2-12(4-6)7-3-8(13)11-5-10-7;/h3,5-6H,1-2,4,9H2,(H,10,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZFFKVGYKVCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC(=O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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